REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1)[CH2:13][CH2:14][CH3:15]
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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ClC1=NC(=C2NC=NC2=N1)N
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C(CCC)N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After the reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was poured into water
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Type
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CUSTOM
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Details
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to precipitate the solid
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Type
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WASH
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Details
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The precipitated solid was successively washed with methylene chloride and methanol
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Name
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|
Type
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product
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Smiles
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C(CCC)NC1=NC(=C2NC=NC2=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: PERCENTYIELD | 30% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |